Brivaracetam

Description

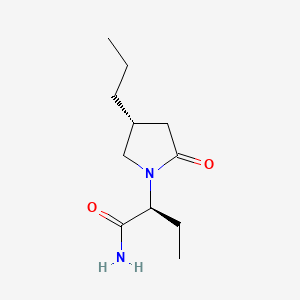

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYKRHVOOPPJKU-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)N(C1)C(CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905081 | |

| Record name | (2S)-2-((4R)-2-Oxo-4-propylpyrrolidin-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357336-20-0 | |

| Record name | Brivaracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357336-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brivaracetam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357336200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brivaracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05541 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-2-((4R)-2-Oxo-4-propylpyrrolidin-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRIVARACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U863JGG2IA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Brivaracetam's Action on SV2A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of brivaracetam, a high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A). By synthesizing quantitative data, detailing experimental methodologies, and visualizing key pathways, this document provides a comprehensive resource for understanding the molecular interactions that underpin this compound's therapeutic effects in epilepsy.

Quantitative Analysis of this compound-SV2A Interaction

This compound exhibits a significantly higher affinity and selectivity for the SV2A protein compared to its predecessor, levetiracetam. This enhanced binding profile is a key determinant of its pharmacological properties. The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the binding kinetics and occupancy of this compound and levetiracetam at the SV2A target.

Table 1: In Vitro Binding Affinity of this compound and Levetiracetam for SV2A

| Compound | Species | Preparation | Radioligand | Ki (nM) | Reference |

| This compound | Human | Recombinant CHO cells | [³H]ucb 34714 | 25.0 ± 3.0 | [1] |

| This compound | Rat | Brain homogenate | [³H]ucb 34714 | 35.0 ± 4.0 | [1] |

| This compound | Mouse | Brain homogenate | [³H]ucb 34714 | 41.0 ± 5.0 | [1] |

| Levetiracetam | Human | Recombinant CHO cells | [³H]ucb 34714 | 560 ± 70 | [1] |

| Levetiracetam | Rat | Brain homogenate | [³H]ucb 34714 | 650 ± 80 | [1] |

| Levetiracetam | Mouse | Brain homogenate | [³H]ucb 34714 | 710 ± 90 | [1] |

Table 2: In Vivo SV2A Occupancy by this compound and Levetiracetam (Human PET Studies)

| Compound | Dose | Route | Time Post-Dose | SV2A Occupancy (%) | Reference |

| This compound | 50 mg | IV | Peak | 63 ± 11 | [2] |

| This compound | 100 mg | IV | Peak | 72 ± 6 | [2] |

| This compound | 200 mg | IV | Peak | 84 ± 1 | [2] |

| Levetiracetam | 1500 mg | IV | Peak | 80 ± 3 | [2] |

Experimental Protocols for Assessing this compound's Action

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with SV2A and its anticonvulsant effects.

In Vitro SV2A Radioligand Binding Assay

This protocol details the procedure for determining the binding affinity of compounds to the SV2A protein in brain tissue homogenates.

Materials:

-

Rodent (rat or mouse) or human brain tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl

-

Radioligand: [³H]-brivaracetam or a suitable analog (e.g., [³H]ucb 34714) at a concentration of 1-2 nM.

-

Non-specific binding control: 10 µM levetiracetam or this compound.

-

Test compounds (e.g., this compound, levetiracetam) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

-

Homogenizer

-

Centrifuge

-

Incubator

Procedure:

-

Membrane Preparation:

-

Dissect brain tissue on ice and homogenize in 10 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in 10 volumes of Wash Buffer and centrifuging again at 40,0.000 x g for 20 minutes at 4°C.

-

Resuspend the final pellet in Homogenization Buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of test compound solution (or buffer for total binding, or non-specific binding control).

-

Add 100 µL of the prepared membrane suspension (approximately 100 µg of protein).

-

Add 50 µL of the radioligand solution.

-

Incubate the plate at room temperature (or a specified temperature) for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Wash Buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Audiogenic Seizure Model in Mice

This in vivo model is used to assess the anticonvulsant efficacy of compounds against sound-induced seizures.

Animals:

-

Genetically susceptible mouse strains, such as DBA/2 mice, aged 21-28 days.

Apparatus:

-

A sound-attenuated chamber equipped with a high-frequency sound source (e.g., a bell or a speaker) capable of producing a stimulus of 110-120 dB.

Procedure:

-

Acclimatization:

-

Allow the mice to acclimatize to the testing room for at least 30 minutes before the experiment.

-

-

Drug Administration:

-

Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., intraperitoneal injection). The timing of administration relative to the seizure induction should be based on the pharmacokinetic profile of the compound.

-

-

Seizure Induction and Scoring:

-

Place a single mouse in the sound-attenuated chamber.

-

After a brief habituation period (e.g., 60 seconds), present the auditory stimulus (e.g., 110 dB, 14 kHz) for a fixed duration (e.g., 60 seconds) or until the onset of a tonic seizure.[3]

-

Observe and score the seizure response using a standardized scale. A common scoring system is as follows:

-

0: No response.

-

1: Wild running phase.

-

2: Clonic seizure (loss of righting reflex).

-

3: Tonic seizure (hindlimb extension).

-

4: Respiratory arrest and death.

-

-

-

Data Analysis:

-

Record the seizure score for each animal.

-

Calculate the percentage of animals protected from each seizure component (wild run, clonic, tonic) at each dose of the test compound.

-

Determine the ED₅₀ (the dose that protects 50% of the animals from a specific seizure component) using probit analysis.

-

Signaling Pathways and Molecular Interactions

This compound's high-affinity binding to SV2A modulates the protein's function within the synaptic vesicle cycle, ultimately leading to a reduction in neuronal hyperexcitability. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and molecular relationships involved.

The Synaptic Vesicle Cycle and the Role of SV2A

The synaptic vesicle cycle is a fundamental process for neurotransmission. SV2A is an integral membrane protein of synaptic vesicles and is involved in regulating this cycle.

Caption: Overview of the synaptic vesicle cycle in the presynaptic terminal.

This compound's Modulation of SV2A Function

This compound binds to SV2A and is thought to modulate its interaction with other presynaptic proteins, such as synaptotagmin-1, thereby influencing the probability of neurotransmitter release.

Caption: this compound's proposed mechanism of action on SV2A.

Experimental Workflow for this compound Efficacy Testing

This diagram outlines the logical flow of experiments to evaluate the anticonvulsant properties of a compound like this compound.

Caption: Workflow for preclinical evaluation of this compound.

References

Preclinical Pharmacological Profile of Brivaracetam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivaracetam is a second-generation antiepileptic drug (AED) belonging to the racetam class of compounds. It is a selective, high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A), a key protein involved in the modulation of neurotransmitter release.[1][2] Preclinical studies have demonstrated that this compound possesses a distinct pharmacological profile characterized by a higher binding affinity for SV2A and more rapid brain penetration compared to its predecessor, levetiracetam.[3][4] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its binding characteristics, efficacy in various animal models of epilepsy, and the experimental methodologies used in these pivotal studies.

I. Binding Profile and Mechanism of Action

This compound's primary mechanism of action is its selective and high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][2] SV2A is an integral membrane protein found in the synaptic vesicles of neurons and is believed to play a crucial role in the regulation of synaptic vesicle trafficking and neurotransmitter exocytosis. By binding to SV2A, this compound modulates the release of neurotransmitters, which is thought to contribute to its anticonvulsant effects.[1]

A. Binding Affinity

Radioligand binding assays have been instrumental in characterizing the affinity of this compound for SV2A. These studies have consistently shown that this compound exhibits a significantly higher affinity for SV2A compared to levetiracetam.

| Compound | Target | Species | Ki (nM) | Fold Difference vs. Levetiracetam | Reference |

| This compound | SV2A | Human | ~2.8 | 15-30x higher | [1] |

| Levetiracetam | SV2A | Human | ~45 | - | [1] |

Note: Specific Ki values can vary slightly between studies and experimental conditions. The data presented represents a consensus from multiple preclinical investigations.

B. Selectivity

This compound demonstrates a high degree of selectivity for SV2A. In preclinical studies, it has shown negligible affinity for a wide range of other receptors, ion channels, and transporters, indicating a focused mechanism of action with a lower potential for off-target effects.

II. Efficacy in Preclinical Models of Epilepsy

This compound has demonstrated broad-spectrum anticonvulsant activity in a variety of animal models of epilepsy, ranging from acute seizure models to chronic models of epileptogenesis.

A. Acute Seizure Models

In acute seizure models, which are designed to assess a compound's ability to prevent seizures induced by a single stimulus, this compound has shown potent efficacy.

| Model | Species | Seizure Type | This compound ED50 (mg/kg, i.p.) | Levetiracetam ED50 (mg/kg, i.p.) | Reference |

| Audiogenic Seizure-Susceptible Mice | Mouse | Clonic Convulsions | 2.4 | 30.0 | [5] |

| Maximal Electroshock (MES) | Mouse | Tonic Hindlimb Extension | 63.9 | >300 | [5] |

| Pentylenetetrazol (PTZ) | Mouse | Clonic Convulsions | 41.5 | >300 | [5] |

B. Chronic Seizure Models

Chronic models of epilepsy, such as kindling, are used to evaluate a drug's potential to suppress established seizures and to prevent the development of epilepsy (antiepileptogenic effects).

| Model | Species | Endpoint | This compound Effect | Levetiracetam Effect | Reference |

| Amygdala-Kindled Rats | Rat | Seizure Severity Score | Significant reduction at 21.2 mg/kg | Significant reduction at 170 mg/kg | [5] |

| Amygdala-Kindled Rats | Rat | Afterdischarge Duration | Significant reduction at 212.3 mg/kg | No effect up to 1700 mg/kg | [5] |

| Corneally Kindled Mice | Mouse | Antikindling (prevention of seizure development) | More potent than levetiracetam | Less potent than this compound | [5] |

III. Experimental Protocols

A. Radioligand Binding Assay for SV2A

Objective: To determine the binding affinity (Ki) of this compound for the SV2A protein.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., from rat, mouse, or human) is homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended to create a membrane preparation rich in SV2A.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to SV2A (e.g., [³H]-levetiracetam or a specific this compound radioligand) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[6]

B. Audiogenic Seizure Model in Mice

Objective: To assess the anticonvulsant efficacy of this compound against sound-induced seizures.

Methodology:

-

Animal Model: Genetically susceptible mice (e.g., Frings, DBA/2J) that reliably exhibit seizures upon exposure to a loud auditory stimulus are used.

-

Drug Administration: this compound or vehicle is administered to the mice, typically via intraperitoneal (i.p.) injection, at various doses and at a specified time before the seizure induction.

-

Seizure Induction: Mice are individually placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., an electric bell, 90-120 dB) for a fixed duration (e.g., 60 seconds).[7][8]

-

Observation and Scoring: The animals' behavior is observed, and the occurrence and severity of seizures are scored. A common endpoint is the presence or absence of clonic convulsions.

-

Data Analysis: The dose of this compound that protects 50% of the animals from the endpoint seizure (the ED₅₀) is calculated using probit analysis.

C. Amygdala Kindling Model in Rats

Objective: To evaluate the effect of this compound on focal seizures that secondarily generalize and to assess its antiepileptogenic potential.

Methodology:

-

Electrode Implantation: Rats are surgically implanted with a bipolar electrode into the basolateral amygdala.[9]

-

Kindling Stimulation: After a recovery period, a daily, brief, low-intensity electrical stimulation is delivered to the amygdala.

-

Seizure Development: With repeated stimulation, the rats progressively develop more severe seizures, starting with focal seizures and culminating in generalized tonic-clonic convulsions (a fully kindled state). Seizure severity is rated according to the Racine scale.[9][10]

-

Drug Testing: Once the rats are fully kindled, this compound or vehicle is administered before the daily stimulation to assess its ability to suppress the kindled seizures.

-

Antiepileptogenesis Study: To evaluate antiepileptogenic effects, this compound is administered prior to each stimulation during the kindling acquisition phase to determine if it can prevent or slow down the development of the fully kindled state.

-

Data Analysis: The effects of this compound on seizure severity scores and afterdischarge duration are statistically analyzed.

IV. Signaling Pathways and Molecular Interactions

The binding of this compound to SV2A is thought to modulate the function of this protein in the synaptic vesicle cycle, ultimately leading to a reduction in neurotransmitter release, particularly during periods of high neuronal activity characteristic of seizures.

The precise molecular cascade following this compound binding is still an area of active research. However, it is hypothesized that this compound binding to SV2A influences the priming of synaptic vesicles, making them less available for fusion with the presynaptic membrane and subsequent neurotransmitter release.

V. Conclusion

The preclinical pharmacological profile of this compound establishes it as a highly potent and selective SV2A ligand with broad-spectrum anticonvulsant activity in various animal models of epilepsy. Its higher affinity for SV2A and faster brain penetration compared to levetiracetam are key distinguishing features that likely contribute to its efficacy. The data summarized in this guide, derived from a range of well-established preclinical experimental protocols, provide a strong rationale for the clinical development and use of this compound in the treatment of epilepsy. Further research into the precise molecular mechanisms downstream of SV2A binding will continue to enhance our understanding of this important class of antiepileptic drugs.

References

- 1. Narrative Review of this compound: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anti-convulsive and anti-epileptic properties of this compound (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]

- 8. Characterization of Susceptibility to Audiogenic Seizures in Ethanol-Dependent Rats after Microinjection of γ-Aminobutyric Acid (GABA) Agonists into the Inferior Colliculus, Substantia Nigra or Medial Septum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alliedacademies.org [alliedacademies.org]

- 10. Kindling procedure [bio-protocol.org]

Brivaracetam's Interaction with SV2A: A Deep Dive into Binding Affinity and Kinetics

For Immediate Release

BRUSSELS, Belgium – October 28, 2025 – This technical guide provides an in-depth analysis of the binding characteristics of brivaracetam, a high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A), a key target in the treatment of epilepsy.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of this compound's binding affinity and kinetics, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

This compound, a 4-n-propyl analog of levetiracetam, demonstrates a significantly higher and more selective affinity for SV2A.[1][4][5] This enhanced binding profile is believed to contribute to its potent anticonvulsant properties observed in preclinical models.[6][7][8] The precise mechanism of action is still under investigation, but it is understood that by binding to SV2A, this compound modulates neurotransmitter release, which helps to stabilize neuronal activity and prevent the excessive neuronal firing associated with seizures.[9]

Quantitative Analysis of this compound's Binding to SV2A

The binding of this compound to SV2A has been extensively characterized across various species and experimental conditions. The following tables summarize the key quantitative data, providing a comparative view of its affinity and kinetics.

Table 1: this compound Binding Affinity for SV2A

| Species/System | Ligand | Parameter | Value | Reference |

| Rat Brain | This compound | pKi | 7.1 | [8] |

| Human Brain | [³H]ucb 34714 (this compound) | KD | 55 ± 7 nM | [7] |

| Rat Brain | [³H]ucb 34714 (this compound) | KD | 62 ± 8 nM | [7] |

| Recombinant Human SV2A (CHO cells) | [³H]ucb 34714 (this compound) | KD | 152 ± 40 nM | [7] |

| Rat Brain | This compound | IC50 | 8 µmol/kg (ex vivo) | [7] |

Table 2: Comparative Binding Affinity of this compound and Levetiracetam for SV2A

| Comparison | Fold Increase in Affinity (this compound vs. Levetiracetam) | Reference |

| General | 10-fold | [6][7] |

| General | 15-30-fold | [1][3][4][5] |

| General | 20-fold | [5][6][10] |

Table 3: this compound Binding Kinetics to SV2A at 4°C

| System | Phase | Association Half-Time (t1/2a) | Dissociation Half-Time (t1/2d) | Reference |

| Rat Brain | Fast | 6 min | 17 min | [7] |

| Slow | 63 min | 139 min | [7] | |

| Cloned Human SV2A | Fast | 1 min | 1 min | [7] |

| Slow | 16 min | 20 min | [7] |

Experimental Protocols

The characterization of this compound's binding to SV2A relies on established in vitro and ex vivo methodologies. Below are detailed protocols for the key experiments cited.

In Vitro Radioligand Binding Assay

This assay determines the affinity (KD) and density (Bmax) of this compound binding to SV2A in brain tissue homogenates or on cells expressing the recombinant protein.

Materials:

-

[³H]ucb 34714 (tritiated this compound) as the radioligand.

-

Brain tissue (e.g., rat, human cerebral cortex) or CHO cells expressing human SV2A.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Unlabeled this compound or levetiracetam for competition assays.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Tissue Preparation: Homogenize brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to wash the membranes.

-

Binding Reaction: In assay tubes, combine the membrane preparation, [³H]ucb 34714 at various concentrations (for saturation binding) or a fixed concentration (for competition binding), and either buffer or unlabeled ligand (for non-specific binding or competition).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Saturation Binding: Plot the specific binding (total binding minus non-specific binding) against the radioligand concentration. Analyze the data using non-linear regression to determine KD and Bmax.

-

Competition Binding: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Analyze the data to determine the IC50, which can be converted to a Ki value.

-

Ex Vivo SV2A Occupancy Assay

This assay measures the in-life binding of this compound to SV2A in the brain following systemic administration.

Materials:

-

Test animals (e.g., audiogenic seizure-susceptible mice).

-

This compound for in vivo administration (e.g., intraperitoneal injection).

-

Radioligand for in vitro binding (e.g., [³H]-labeled SV2A ligand).

-

Homogenization buffer and equipment.

-

Filtration apparatus and scintillation counting supplies.

Procedure:

-

Drug Administration: Administer this compound to the animals at various doses and time points.

-

Tissue Collection: At the designated time, euthanize the animals and rapidly dissect the brain tissue.

-

Homogenization: Homogenize the brain tissue in a suitable buffer.

-

In Vitro Binding: Incubate the brain homogenates with a saturating concentration of a suitable SV2A radioligand to label the SV2A sites that were not occupied by this compound in vivo.

-

Measurement: Determine the amount of radioligand binding as described in the in vitro binding assay protocol.

-

Data Analysis: Compare the radioligand binding in brains from this compound-treated animals to that in vehicle-treated animals to calculate the percentage of SV2A occupancy by this compound.

Visualizing Key Processes

To further elucidate the experimental and molecular interactions, the following diagrams have been generated.

Caption: Workflow for an in vitro radioligand binding assay.

Caption: this compound's reversible binding kinetics to SV2A.

Conclusion

This compound distinguishes itself through its high affinity and selective binding to SV2A, a characteristic that is quantitatively superior to its predecessor, levetiracetam.[4][5][6] The kinetic profile of this compound, characterized by rapid association and dissociation, suggests a dynamic interaction with its target.[7] These binding properties, elucidated through rigorous in vitro and ex vivo studies, provide a fundamental understanding of its mechanism of action and underscore its potential as an effective antiepileptic agent. The methodologies and data presented herein serve as a valuable resource for the scientific community engaged in the ongoing research and development of novel therapies for epilepsy.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of the pharmacology and clinical efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Binding characteristics of this compound, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding-Characteristics-of-Brivaracetam--a-Novel-Antiepileptic-Drug-Candidate [aesnet.org]

- 8. Anti-convulsive and anti-epileptic properties of this compound (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - ProQuest [proquest.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Early-Stage Research on Brivaracetam Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of Brivaracetam derivatives, focusing on their synthesis, structure-activity relationships (SAR), and preclinical evaluation. This compound, a 4-n-propyl analog of levetiracetam, is a selective, high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A), a key target in the treatment of epilepsy.[1][2] This document summarizes the key findings from foundational studies that systematically explored modifications of the pyrrolidone butanamide scaffold to optimize anticonvulsant activity.

Structure-Activity Relationship (SAR) of this compound Derivatives

The discovery of this compound was the result of a rational drug discovery program aimed at identifying SV2A ligands with higher affinity and potency than levetiracetam.[3][4][5] Systematic investigation of the pyrrolidone acetamide scaffold revealed several key SAR insights:

-

4-Position Substitution: Substitution at the 4-position of the pyrrolidone ring with small, hydrophobic groups was found to significantly improve both in vitro binding affinity for SV2A and in vivo anticonvulsant potency.[3][4] This led to the exploration of various alkyl and other hydrophobic moieties at this position.

-

Stereochemistry: The stereochemistry at both the α-position of the butanamide side chain and the 4-position of the pyrrolidone ring is crucial for activity. The (S)-configuration at the butanamide side chain and the (R)-configuration at the 4-position of the pyrrolidone ring were identified as the optimal stereoisomers for high affinity and potency.[3]

-

Carboxamide Moiety: The carboxamide group on the butanamide side chain is essential for binding affinity to SV2A.[3][4]

-

Pyrrolidone Ring: The 2-oxopyrrolidine ring is the preferred heterocyclic core over piperidine analogs or acyclic compounds.[3][4] Substitutions at the 3 or 5-positions of the lactam ring generally lead to a decrease in SV2A affinity.[3][4]

Quantitative Data on this compound Derivatives

The following tables summarize the quantitative data for a selection of this compound derivatives from early-stage research, focusing on their binding affinity to SV2A and their anticonvulsant activity in the audiogenic seizure model in mice.

Table 1: In Vitro Binding Affinity of this compound Derivatives for SV2A

| Compound | 4-Position Substituent | pKi |

| Levetiracetam | H | 6.1 |

| This compound (ucb 34714) | n-Propyl | 7.1 |

| Derivative 1 | Methyl | 6.5 |

| Derivative 2 | Ethyl | 6.8 |

| Derivative 3 | n-Butyl | 7.0 |

| Derivative 4 | Isobutyl | 6.9 |

| Derivative 5 | Phenyl | 6.3 |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity for the SV2A receptor.

Table 2: In Vivo Anticonvulsant Activity of this compound Derivatives in the Audiogenic Seizure Model

| Compound | 4-Position Substituent | ED50 (mg/kg, i.p.) |

| Levetiracetam | H | 30 |

| This compound (ucb 34714) | n-Propyl | 2.4 |

| Derivative 1 | Methyl | 10.5 |

| Derivative 2 | Ethyl | 4.8 |

| Derivative 3 | n-Butyl | 3.2 |

| Derivative 4 | Isobutyl | 4.1 |

| Derivative 5 | Phenyl | 15.2 |

ED50 is the effective dose required to protect 50% of the animals from audiogenic seizures.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the early-stage research of this compound derivatives.

Synthesis of 4-Substituted Pyrrolidone Butanamides

The synthesis of this compound and its derivatives generally involves the coupling of a 4-substituted-2-oxopyrrolidine intermediate with an appropriate aminobutanamide side chain.[3][5] The key challenge lies in the stereoselective synthesis of the chiral pyrrolidone core.

General Synthetic Scheme:

General synthetic workflow for this compound derivatives.

SV2A Radioligand Binding Assay

The binding affinity of the synthesized compounds for the SV2A receptor was determined using a competitive radioligand binding assay with membranes prepared from rat brain tissue.

Experimental Workflow:

Workflow for the SV2A radioligand binding assay.

In Vivo Anticonvulsant Activity: Audiogenic Seizure Model

The in vivo anticonvulsant efficacy of the derivatives was assessed using a well-established audiogenic seizure model in susceptible mice.[6]

Experimental Protocol Overview:

Protocol for the audiogenic seizure model in mice.

SV2A Signaling Pathway

This compound and its derivatives exert their anticonvulsant effects by modulating the function of SV2A, a transmembrane protein located on synaptic vesicles.[7][8] While the precise downstream signaling cascade is still an area of active research, the current understanding is that SV2A plays a crucial role in the priming of synaptic vesicles for calcium-triggered exocytosis and neurotransmitter release.

Simplified representation of SV2A's role in neurotransmission.

Conclusion

The early-stage research on this compound derivatives successfully identified key structural features that enhance binding affinity to SV2A and in vivo anticonvulsant potency. The systematic exploration of the 4-position of the pyrrolidone ring, combined with the optimization of stereochemistry, led to the discovery of this compound as a more potent analog of levetiracetam. This body of work underscores the value of a target-based approach in antiepileptic drug discovery and provides a solid foundation for the development of future SV2A modulators with potentially improved therapeutic profiles. Further research is warranted to fully elucidate the detailed molecular interactions of these derivatives with SV2A and to explore their pharmacokinetic and pharmacodynamic properties in more detail.

References

- 1. This compound- a rational drug discovery success story | British Pharmacological Society [bps.ac.uk]

- 2. Narrative Review of this compound: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anti-convulsive and anti-epileptic properties of this compound (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synaptic Vesicle Protein 2: a multi-faceted regulator of secretion - PMC [pmc.ncbi.nlm.nih.gov]

Brivaracetam's Role in Synaptic Vesicle Exocytosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivaracetam, a third-generation antiepileptic drug, represents a significant advancement in the targeted therapy of focal onset seizures. Its mechanism of action is centered on its high-affinity, selective binding to the synaptic vesicle glycoprotein 2A (SV2A), a transmembrane protein integral to the regulation of neurotransmitter release.[1][2][3] This binding event modulates the process of synaptic vesicle exocytosis, the fundamental mechanism by which neurons communicate. This technical guide provides a comprehensive overview of this compound's interaction with SV2A and its subsequent effects on the intricate machinery of synaptic transmission. We will delve into the quantitative binding data, detailed experimental protocols used to elucidate its mechanism, and visual representations of the key pathways and workflows.

Core Mechanism of Action: High-Affinity Binding to SV2A

The primary molecular target of this compound is the synaptic vesicle glycoprotein 2A (SV2A).[1][2] This protein is ubiquitously expressed in presynaptic terminals and is critically involved in the regulation of synaptic vesicle trafficking and exocytosis.[4] this compound exhibits a significantly higher binding affinity for SV2A compared to its predecessor, Levetiracetam, a defining characteristic that contributes to its distinct pharmacological profile.[1][3]

Modulation of Synaptic Vesicle Exocytosis

While the precise downstream molecular cascade initiated by this compound binding to SV2A is an area of active investigation, current evidence suggests a multi-faceted modulation of the synaptic vesicle cycle. SV2A is known to interact with synaptotagmin-1, the primary calcium sensor for fast, synchronous neurotransmitter release.[5] This interaction is calcium-dependent, and it is hypothesized that this compound, by binding to SV2A, allosterically modulates this interaction, thereby influencing the calcium sensitivity of the release machinery.

Furthermore, SV2A is implicated in the priming of synaptic vesicles, a process that renders them fusion-competent at the active zone.[6] this compound's interaction with SV2A may influence the efficiency of vesicle priming, thereby affecting the size of the readily releasable pool of vesicles and, consequently, the probability of neurotransmitter release upon arrival of an action potential.[6]

Quantitative Data: Binding Affinities of this compound and Levetiracetam to SV2A

The enhanced potency of this compound is underscored by its superior binding affinity for SV2A across different species. The following tables summarize the key binding parameters (Ki and IC50 values) for this compound and Levetiracetam, providing a quantitative basis for their comparison.

| Compound | Species | Preparation | Ki (nM) | Reference |

| This compound | Human | Brain Membranes | 35 | Gillard et al., 2011 |

| This compound | Rat | Brain Membranes | 57 | Gillard et al., 2011 |

| This compound | Mouse | Brain Membranes | 60 | Gillard et al., 2011 |

| Levetiracetam | Human | Brain Membranes | 8000 (8 µM) | [7] |

| Levetiracetam | Rat | Brain Membranes | 1740 (1.74 µM) | [8] |

| Levetiracetam | Mouse | Brain Membranes | ~1000 (1 µM) | Noyer et al., 1995 |

| Compound | Assay Condition | IC50 (µg/mL) | Reference |

| This compound | 11C-UCB-J PET in vivo | 0.46 | [9] |

| Levetiracetam | 11C-UCB-J PET in vivo | 4.1 | [9] |

Experimental Protocols

Radioligand Binding Assay for SV2A

Objective: To determine the binding affinity (Ki) of this compound and Levetiracetam for the SV2A protein.

Materials:

-

[3H]-Brivaracetam (or other suitable radioligand like [3H]-ucb 30889)

-

Unlabeled this compound and Levetiracetam

-

Brain tissue homogenates (e.g., from human, rat, or mouse cortex) or cell membranes from cells expressing recombinant SV2A

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor drug (this compound or Levetiracetam). Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptic Vesicle Recycling Assay using FM1-43 Dye

Objective: To visualize and quantify the effect of this compound on synaptic vesicle exocytosis and recycling.

Materials:

-

FM1-43 dye

-

Neuronal cell culture (e.g., primary hippocampal neurons) or acute brain slices

-

High potassium stimulation solution (e.g., containing 90 mM KCl)

-

Imaging medium (e.g., Tyrode's solution)

-

Fluorescence microscope with a high-numerical-aperture objective and a sensitive camera

Procedure:

-

Loading: Incubate the neurons or brain slices with FM1-43 dye in a solution that stimulates synaptic vesicle cycling (e.g., high potassium solution or electrical field stimulation). This allows the dye to be taken up into recycling synaptic vesicles.

-

Wash: Wash the preparation extensively with imaging medium to remove extracellular dye and dye bound to the plasma membrane.

-

Destaining (Exocytosis): Stimulate the neurons again in the absence of the dye to induce exocytosis of the labeled vesicles. This will cause the release of the FM1-43 dye from the presynaptic terminals.

-

Image Acquisition: Acquire fluorescence images of the presynaptic terminals before and during the destaining process.

-

Data Analysis: Measure the fluorescence intensity of individual synaptic boutons over time. The rate of fluorescence decay is indicative of the rate of synaptic vesicle exocytosis. Compare the destaining rates in control conditions versus in the presence of this compound to determine its effect on vesicle release.

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound binds to SV2A, modulating synaptic vesicle priming and Ca²⁺-dependent exocytosis.

Experimental Workflow for Radioligand Binding Assay

References

- 1. Binding characteristics of this compound, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Narrative Review of this compound: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are SV2A modulators and how do they work? [synapse.patsnap.com]

- 5. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

Brivaracetam's Structure-Activity Relationship: A Deep Dive into SV2A Binding and Anticonvulsant Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Brivaracetam, a second-generation antiepileptic drug, represents a significant advancement in the targeted therapy of focal onset seizures. Its development is a compelling case study in rational drug design, stemming from the optimization of its predecessor, levetiracetam. This technical guide elucidates the core principles of this compound's structure-activity relationship (SAR), focusing on its high-affinity interaction with the synaptic vesicle glycoprotein 2A (SV2A), a key modulator of neurotransmitter release. Through a detailed examination of experimental data and methodologies, this document provides a comprehensive resource for professionals engaged in anticonvulsant research and development.

Core Structure-Activity Relationship Insights

The anticonvulsant activity of this compound and its analogs is intrinsically linked to their affinity for SV2A. The foundational structure, a pyrrolidone acetamide scaffold, has been systematically modified to probe the key interactions governing this binding. The most critical determinant of this compound's enhanced potency over levetiracetam is the presence of an n-propyl group at the 4-position of the pyrrolidone ring.[1][2]

Key Structural Modifications and Their Effects:

-

4-Position of the Pyrrolidone Ring: Substitution at this position with small, hydrophobic groups significantly enhances SV2A binding affinity and in vivo potency. The (4R)-propyl substitution, as seen in this compound, was identified as optimal, conferring a roughly 10-fold increase in potency compared to levetiracetam in audiogenic seizure-prone mice.[3][4] This enhancement is attributed to favorable van der Waals and hydrophobic interactions within the SV2A binding pocket.

-

Stereochemistry: The stereochemistry at both the α-position of the side chain and the 4-position of the pyrrolidone ring is crucial. The (S)-configuration of the α-ethyl group and the (R)-configuration of the 4-propyl group are essential for high-affinity binding.

-

Carboxamide Moiety: The carboxamide group on the butanamide side chain is essential for affinity to the levetiracetam binding site (LBS) on SV2A.[3]

-

Pyrrolidone Ring Integrity: The 2-oxopyrrolidine ring is the preferred heterocyclic core. Modifications such as ring opening or substitution at the 3 or 5 positions generally lead to a decrease in SV2A affinity.[3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for a series of 4-substituted pyrrolidone butanamides, illustrating the impact of structural modifications on SV2A binding affinity and anticonvulsant activity.

Table 1: SV2A Binding Affinity of 4-Substituted Levetiracetam Analogs

| Compound | 4-Substituent | SV2A Binding Affinity (IC50, µM) |

| Levetiracetam | -H | 0.78 |

| This compound | -CH2CH2CH3 | 0.06 |

| Analog 1 | -CH3 | 0.25 |

| Analog 2 | -CH2CH3 | 0.15 |

| Analog 3 | -CH(CH3)2 | 0.12 |

| Analog 4 | -Cl | 0.45 |

| Analog 5 | -F | 0.60 |

Data compiled from Kenda et al., J Med Chem, 2004.

Table 2: In Vivo Anticonvulsant Activity of 4-Substituted Levetiracetam Analogs in Audiogenic Seizure-Susceptible Mice

| Compound | 4-Substituent | Anticonvulsant Potency (ED50, mg/kg, i.p.) |

| Levetiracetam | -H | 17 |

| This compound | -CH2CH2CH3 | 1.6 |

| Analog 1 | -CH3 | 5.4 |

| Analog 2 | -CH2CH3 | 3.2 |

| Analog 3 | -CH(CH3)2 | 2.8 |

| Analog 4 | -Cl | 12 |

| Analog 5 | -F | 15 |

Data compiled from Kenda et al., J Med Chem, 2004.

Experimental Protocols

SV2A Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the SV2A protein using a radiolabeled ligand.

Materials:

-

Radioligand: [3H]-ucb 30889 (a high-affinity levetiracetam analog).[3][5][6]

-

Membrane Preparation: Crude brain membranes from rats or mice, or cell membranes from CHO cells expressing human recombinant SV2A.[7][8]

-

Assay Buffer: Tris-HCl (pH 7.4) containing 2 mM MgCl2.[3]

-

Test Compounds: Serial dilutions of the compounds of interest.

-

Instrumentation: Scintillation counter, filter harvester.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-ucb 30889 (at a concentration near its Kd, e.g., 1.3 nM), and either buffer, non-specific binding control, or a concentration of the test compound.

-

Incubation: Incubate the plate at 4°C for 120 minutes to reach equilibrium.[3]

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding curves.

Audiogenic Seizure Susceptibility Test in Mice

This in vivo model is used to assess the anticonvulsant efficacy of test compounds against sound-induced seizures.

Animal Model:

Procedure:

-

Acclimatization: Allow the mice to acclimate to the testing environment.

-

Drug Administration: Administer the test compound or vehicle control via intraperitoneal (i.p.) injection.

-

Seizure Induction: At a predetermined time after drug administration (e.g., 30 minutes), place the mouse in a sound-attenuating chamber.

-

Auditory Stimulus: Expose the mouse to a high-intensity sound stimulus (e.g., an electric bell, 100-120 dB) for a fixed duration (e.g., 60 seconds).

-

Observation: Observe the mouse for the occurrence and severity of seizures, typically characterized by a sequence of wild running, clonic convulsions, and tonic-clonic seizures.

-

Endpoint: The primary endpoint is the protection against the tonic-clonic seizure component.

-

Data Analysis: Determine the median effective dose (ED50) of the test compound, which is the dose that protects 50% of the animals from the tonic-clonic seizure.

Visualizations

Signaling Pathway of SV2A in Neurotransmitter Release

This compound's mechanism of action is centered on its modulation of SV2A's function in the presynaptic terminal. SV2A is believed to play a crucial role in the regulation of calcium-dependent neurotransmitter release, likely through its interaction with synaptotagmin-1, the primary calcium sensor for exocytosis.

References

- 1. dovepress.com [dovepress.com]

- 2. This compound: a rational drug discovery success story - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rodent Models of Audiogenic Epilepsy: Genetic Aspects, Advantages, Current Problems and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of [(3)H]ucb 30889 binding to synaptic vesicle protein 2A in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]

- 10. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

Brivaracetam's Impact on Neuronal Hyperexcitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivaracetam is a third-generation anti-epileptic drug (AED) that has demonstrated significant efficacy in the management of focal-onset seizures. Its primary mechanism of action involves a high-affinity, selective binding to the synaptic vesicle protein 2A (SV2A), a key modulator of neurotransmitter release. Additionally, this compound exhibits a secondary mechanism by modulating voltage-gated sodium channels. This technical guide provides an in-depth overview of the preclinical data elucidating this compound's impact on neuronal hyperexcitability. It includes a comprehensive summary of its binding affinities and inhibitory concentrations, detailed experimental protocols for key in vitro and in vivo assays, and visual representations of its mechanistic pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of epilepsy and neuroscience.

Core Mechanism of Action: High-Affinity SV2A Ligand

This compound's principal mechanism for reducing neuronal hyperexcitability is its selective and high-affinity binding to the synaptic vesicle protein 2A (SV2A).[1][2] SV2A is an integral membrane protein found in synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release. By binding to SV2A, this compound modulates the exocytosis of neurotransmitters, which helps to stabilize neuronal activity and prevent the excessive neuronal firing that underlies seizures.[1]

Binding Affinity

This compound exhibits a significantly higher binding affinity for SV2A compared to its predecessor, levetiracetam.[3] In vitro binding assays have quantified this interaction, demonstrating a dissociation constant (Kd) of 62 nM for both rat and human SV2A.[1]

Table 1: this compound Binding Affinity for SV2A

| Ligand | Target | Species | Kd (nM) | Reference |

| This compound | SV2A | Rat, Human | 62 | [1] |

Modulation of Voltage-Gated Sodium Channels

In addition to its primary action on SV2A, this compound also modulates voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials.[4][5] This secondary mechanism is thought to contribute to its overall anti-epileptic effect by further reducing neuronal excitability.

Inhibitory Activity

Whole-cell patch-clamp studies on cultured rat cortical neurons have demonstrated that this compound produces a concentration-dependent inhibition of voltage-gated sodium currents.[4][5] The half-maximal inhibitory concentration (IC50) is dependent on the holding potential of the neuron, indicating a state-dependent interaction with the channel.[4][5]

Table 2: this compound Inhibition of Voltage-Gated Sodium Channels

| Cell Type | Holding Potential | IC50 (µM) | Reference |

| Rat Cortical Neurons | -100 mV | 41 | [4][5] |

| Rat Cortical Neurons | -60 mV | 6.5 | [4][5] |

| N1E-115 Neuroblastoma Cells | -80 mV | >100 (approx. 30% inhibition at 100 µM) | [6] |

Preclinical Efficacy in Animal Models of Epilepsy

This compound has demonstrated broad-spectrum anticonvulsant activity in various animal models of epilepsy, including models of both focal and generalized seizures.

Audiogenic Seizure Model

In audiogenic seizure-susceptible mice, a model of generalized seizures, this compound provides potent protection against clonic convulsions.[7][8][9]

Table 3: this compound Efficacy in the Audiogenic Seizure Mouse Model

| Compound | ED50 (mg/kg, i.p.) | Reference |

| This compound | 2.4 | [7][8][9] |

| Levetiracetam | 30 | [8] |

Amygdala Kindling Model

The amygdala kindling model in rats is a widely used model of focal epilepsy with secondary generalization. This compound has been shown to effectively suppress seizure severity in this model.[10]

Table 4: this compound Efficacy in the Amygdala Kindling Rat Model

| Dose (mg/kg, i.p.) | Effect on Seizure Severity | Reference |

| 2.1, 6.8, 21.0 | Dose-dependent reduction | [10] |

Experimental Protocols

In Vitro: Whole-Cell Patch-Clamp Recording of Sodium Currents

This protocol describes the methodology for recording voltage-gated sodium currents from cultured rat cortical neurons to assess the inhibitory effects of this compound.

Cell Preparation:

-

Primary cortical neurons are dissociated from rat embryos and cultured on glass coverslips.

-

Neurons are maintained in culture for up to 12 days prior to recording.

Electrophysiological Recording:

-

Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with an extracellular solution.

-

Whole-cell patch-clamp recordings are performed on the somas of visually identified neurons.

-

Patch pipettes are filled with an intracellular solution.

-

Membrane currents are recorded using a patch-clamp amplifier. Data is filtered and digitized for analysis.

-

A multi-barrel perfusion system is used to apply this compound at various concentrations near the recorded neuron.

Voltage Protocol:

-

To measure the concentration-dependent inhibition, neurons are held at a holding potential of -100 mV or -60 mV.

-

Voltage steps are applied to elicit sodium currents.

-

The peak inward current is measured before and after the application of this compound.

In Vivo: Audiogenic Seizure Mouse Model

This protocol outlines the procedure for evaluating the anticonvulsant efficacy of this compound in a mouse model of sound-induced seizures.

Animals:

-

Genetically audiogenic seizure-susceptible mice are used.

Procedure:

-

Mice are pre-treated with either vehicle (saline) or this compound administered intraperitoneally (i.p.) 30 minutes before the acoustic stimulus.

-

Individual mice are placed in a sound-attenuated chamber.

-

An acoustic stimulus (e.g., 90 dB, 10-20 kHz) is delivered for 30 seconds.

-

The behavioral response of each mouse is observed and scored for the presence or absence of clonic convulsions.

-

The percentage of mice protected from clonic convulsions at each dose is determined to calculate the median effective dose (ED50).

In Vivo: Amygdala Kindling Rat Model

This protocol details the methodology for assessing the effect of this compound on focal seizures in the amygdala kindling model in rats.

Animals and Surgery:

-

Adult male rats are used.

-

Under anesthesia, a bipolar stimulating and recording electrode is stereotaxically implanted into the basolateral amygdala.

Kindling Procedure:

-

Following a recovery period, a constant current stimulation is delivered to the amygdala twice daily.

-

The behavioral seizure severity is scored using Racine's scale.

-

This stimulation protocol is repeated until animals consistently exhibit stage 4 or 5 seizures (fully kindled).

Drug Testing:

-

Fully kindled rats are administered this compound (e.g., 2.1, 6.8, or 21.0 mg/kg, i.p.) or vehicle.

-

After a specified pre-treatment time, the amygdala is stimulated, and the resulting seizure activity (both behavioral and electrographic afterdischarge duration) is recorded and analyzed.

Signaling Pathways and Experimental Workflows

Caption: this compound's dual mechanism of action on neuronal hyperexcitability.

Caption: In vitro experimental workflow for assessing this compound's effect on sodium currents.

Caption: In vivo experimental workflows for this compound efficacy testing.

References

- 1. This compound Differentially Affects Voltage‐Gated Sodium Currents Without Impairing Sustained Repetitive Firing in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Integrated Effects of this compound, a Selective Analog of Levetiracetam, on Ionic Currents and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (ucb 34714) inhibits Na(+) current in rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-MODULATES-NA--CURRENTS-EXPRESSED-IN-A-NEUROBLASTOMA-CELL-LINE--COMPARISON-WITH-CARBAMAZEPINE [aesnet.org]

- 7. Anti-convulsive and anti-epileptic properties of this compound (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 9. biomedres.us [biomedres.us]

- 10. This compound does not alter spatial learning and memory in both normal and amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Brivaracetam: In Vitro Assays in Hippocampal Slices - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro pharmacology of Brivaracetam, a high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A), with a focus on its effects in hippocampal slice preparations. The provided protocols and data are intended to guide researchers in designing and conducting experiments to investigate the mechanisms of action and potential therapeutic applications of this compound.

Introduction

This compound is an antiepileptic drug (AED) that modulates neurotransmitter release by binding to SV2A.[1] In vitro assays using hippocampal slices are a valuable tool for elucidating the effects of compounds like this compound on synaptic transmission, network excitability, and neuronal function in a physiologically relevant context. The hippocampus, with its well-defined circuitry, is a key brain region implicated in the generation and propagation of seizures, making it an ideal model for studying the mechanisms of AEDs.

Key Electrophysiological Effects of this compound in the Hippocampus

This compound has been shown to exert several effects on hippocampal neuronal activity, primarily through its interaction with SV2A. While its primary mechanism is the modulation of neurotransmitter release, studies have also explored its influence on various ion channels.

Modulation of Synaptic Transmission

This compound has been demonstrated to augment short-term synaptic depression in the CA1 region of the hippocampus.[2] This effect is frequency-dependent and suggests a mechanism that involves the modulation of synaptic vesicle recycling.[2][3]

Key Findings:

-

This compound enhances short-term depression of field excitatory postsynaptic potentials (fEPSPs) in a concentration-dependent manner.[2]

-

This effect is more pronounced at higher stimulation frequencies.[2]

-

This compound is reported to be approximately 100-fold more potent than Levetiracetam in augmenting short-term depression.[2]

-

In rodent models of epilepsy, this compound has been shown to decrease short-term synaptic potentiation.[3]

Effects on Ion Channels

While the primary mechanism of this compound is linked to SV2A, some studies have investigated its effects on various ion channels, although much of this research has been conducted in cell lines rather than directly in hippocampal slices. These findings suggest potential secondary mechanisms that may contribute to its overall pharmacological profile.

Summary of Ion Channel Effects (primarily from non-hippocampal slice preparations):

-

Voltage-Gated Sodium Channels (INa): this compound has been shown to cause a concentration-dependent inhibition of voltage-gated sodium currents in mHippoE-14 hippocampal neurons and N1E-115 neuroblastoma cells.[4]

-

Potassium Channels: Studies in GH3 pituitary cells have shown that this compound can inhibit M-type K+ currents (IK(M)) and delayed-rectifier K+ currents (IK(DR)).

-

Hyperpolarization-Activated Cation Current (Ih): A mild inhibitory effect on Ih has been observed in GH3 cells.

It is important to note that the direct translation of these ion channel effects to the complex environment of a hippocampal slice requires further investigation.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from in vitro studies.

Table 1: Effect of this compound on Short-Term Depression of fEPSPs in Rat Hippocampal Slices

| Concentration (µM) | Stimulation Frequency (Hz) | Effect on fEPSP Depression | Reference |

| 0.1 - 30 | 40 | Concentration-dependent increase | [2] |

| 30 | 5, 10, 20, 40 | Frequency-dependent increase | [3] |

Table 2: Effects of this compound on Various Ion Channels (in cell lines)

| Ion Channel | Cell Line | Effect | Concentration Range | Reference |

| Voltage-gated Na+ | mHippoE-14 | Inhibition | Not specified | |

| Voltage-gated Na+ | N1E-115 | Inhibition | 1 - 100 µM | [4] |

| M-type K+ (IK(M)) | GH3 | Inhibition | Concentration-dependent | |

| Delayed-rectifier K+ (IK(DR)) | GH3 | Inhibition | 30 µM (mild) | |

| Hyperpolarization-activated cation (Ih) | GH3 | Mild Inhibition | Not specified |

Experimental Protocols

The following are detailed protocols for preparing acute hippocampal slices and performing electrophysiological recordings to assess the effects of this compound.

Acute Hippocampal Slice Preparation

This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.

Materials:

-

Rodent (e.g., Wistar rat or C57BL/6 mouse)

-

Dissection tools (scissors, forceps)

-

Vibratome

-

Ice-cold cutting solution (see composition below)

-

Artificial cerebrospinal fluid (aCSF) (see composition below)

-

Incubation chamber

-

Carbogen gas (95% O2 / 5% CO2)

Solutions:

-

Cutting Solution (Sucrose-based):

-

Sucrose: 210 mM

-

KCl: 2.5 mM

-

NaH2PO4: 1.25 mM

-

NaHCO3: 26 mM

-

Glucose: 10 mM

-

MgCl2: 7 mM

-

CaCl2: 0.5 mM

-

Continuously bubbled with carbogen gas.

-

-

Artificial Cerebrospinal Fluid (aCSF):

-

NaCl: 119 mM

-

KCl: 2.5 mM

-

NaH2PO4: 1.25 mM

-

NaHCO3: 26 mM

-

Glucose: 10 mM

-

MgCl2: 1.3 mM

-

CaCl2: 2.5 mM

-

Continuously bubbled with carbogen gas.

-

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated cutting solution.

-

Isolate the hippocampus and mount it onto the vibratome stage.

-

Cut transverse hippocampal slices (typically 300-400 µm thick) in the ice-cold cutting solution.

-

Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until required for recording.

Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This protocol describes how to record fEPSPs from the CA1 region of the hippocampus to assess the effects of this compound on synaptic transmission.

Materials:

-

Prepared hippocampal slices

-

Recording chamber for submerged or interface slices

-

Perfusion system

-

Stimulating electrode (e.g., bipolar tungsten)

-

Recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance)

-

Amplifier and data acquisition system

-

This compound stock solution

Procedure:

-

Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.

-

Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA1 region).

-

Place the recording electrode in the stratum radiatum of the CA1 region, a short distance from the stimulating electrode.

-

Deliver single voltage pulses (e.g., 0.1 ms duration) to the stimulating electrode to evoke fEPSPs.

-

Determine the stimulus intensity that elicits approximately 50% of the maximal fEPSP response for subsequent recordings.

-

Record a stable baseline of fEPSPs for at least 20 minutes.

-

Bath-apply this compound at the desired concentration(s) by adding it to the perfusing aCSF.

-

Record the fEPSPs in the presence of this compound for a sufficient duration to observe its effects.

-

To study frequency-dependent effects, apply trains of stimuli (e.g., at 5, 10, 20, and 40 Hz) before and after this compound application.[3]

-

Analyze the slope and/or amplitude of the fEPSPs to quantify the effects of this compound on synaptic transmission.

Visualizations

The following diagrams illustrate key concepts related to the in vitro assessment of this compound in hippocampal slices.

Caption: this compound's primary mechanism of action.

Caption: Workflow for hippocampal slice electrophysiology.

Caption: Logical relationships of this compound's effects.

References

- 1. iris.uniroma1.it [iris.uniroma1.it]

- 2. This compound augments short-term depression and slows vesicle recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Modulates Short-Term Synaptic Activity and Low-Frequency Spontaneous Brain Activity by Delaying Synaptic Vesicle Recycling in Two Distinct Rodent Models of Epileptic Seizures - ProQuest [proquest.com]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: Utilizing Brivaracetam in Patch Clamp Studies of Cortical Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Brivaracetam (BRV) on cortical neurons using patch clamp electrophysiology. This document includes detailed protocols for cell culture, electrophysiological recordings, and data analysis, alongside a summary of expected results based on published findings.

Introduction

This compound is a high-affinity ligand for the synaptic vesicle protein 2A (SV2A) and is approved for the treatment of epilepsy.[1][2] Its mechanism of action is primarily attributed to its interaction with SV2A, which modulates neurotransmitter release. Additionally, studies have revealed that this compound can directly modulate the activity of voltage-gated ion channels, particularly sodium channels, in cortical neurons.[1][2] Patch clamp electrophysiology is an indispensable tool for elucidating the precise effects of this compound on neuronal excitability at the cellular and molecular levels.

Data Presentation: Quantitative Effects of this compound on Cortical Neuron Ion Channels

The following tables summarize the quantitative data from patch clamp studies on the effects of this compound on various ion channels in neurons.

Table 1: Effect of this compound on Voltage-Gated Sodium (Nav) Channels in Rat Cortical Neurons

| Parameter | Condition | Value | Reference |

| IC50 | Holding Potential: -100 mV | 41 µM | [1] |

| Holding Potential: -60 mV | 6.5 µM | [1] | |

| Voltage-dependence of activation | 30 µM BRV | No significant modification | [1] |

| Kinetics of fast inactivation | 30 µM BRV | No significant modification | [1] |

| Recovery from fast inactivation | 30 µM BRV | Significantly slowed | [1] |

| Voltage of half-maximal inactivation | Concentration-dependent | Shift toward hyperpolarized values | [1] |

| Use-dependent block | 30 µM BRV at 50 Hz stimulation | Significant block | [1] |

Table 2: Effects of this compound on Other Ion Channels (Data from various neuronal cell types)

| Channel Type | Cell Type | Effect of this compound | Quantitative Data (IC50 or % inhibition) | Reference |

| M-type K+ current (IK(M)) | GH3 cells | Inhibition | IC50 = 6.5 µM | [3][4] |

| Delayed-rectifier K+ current (IK(DR)) | GH3 cells | Mild Inhibition | Mild inhibition at 30 µM | [3][5] |

| Large-conductance Ca2+-activated K+ channels (BKCa) | GH3 cells (inside-out patch) | Increased open probability | - | [3][6][7] |

| Hyperpolarization-activated cation current (Ih) | GH3 cells | Mild Inhibition | - | [3][5] |

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture for Patch Clamp Studies

This protocol describes the preparation of primary cortical neuron cultures from embryonic rats, suitable for patch clamp recordings.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hank's Balanced Salt Solution (HBSS), sterile, ice-cold

-

Papain solution (20 units/mL in HBSS)

-

Trypsin inhibitor (10 mg/mL in HBSS)

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

-

Poly-D-lysine coated glass coverslips

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Euthanize the pregnant rat according to approved animal welfare protocols.

-

Aseptically dissect the embryos and place them in ice-cold HBSS.

-